molecular formula C21H28N2O7 B13714086 Cbz-Asp(OtBu)(OtBu)-D-Pro-OH

Cbz-Asp(OtBu)(OtBu)-D-Pro-OH

Cat. No.: B13714086
M. Wt: 420.5 g/mol
InChI Key: IRBCKSXDSIRJNG-JKSUJKDBSA-N
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Description

Cbz-Asp(OtBu)(OtBu)-D-Pro-OH, also known as N-Cbz-L-aspartic acid 4-tert-butyl ester, is a derivative of aspartic acid. This compound is widely used in peptide synthesis due to its protective groups, which help in the selective formation of peptide bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using a carbobenzoxy (Cbz) group. The carboxyl groups are then protected with tert-butyl (OtBu) groups. The final step involves the coupling of the protected aspartic acid with D-proline.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers, which allow for the efficient and high-yield production of the compound. The reaction conditions are optimized to ensure the purity and stability of the final product.

Chemical Reactions Analysis

Types of Reactions

Cbz-Asp(OtBu)(OtBu)-D-Pro-OH undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to remove protective groups.

    Substitution: Substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxo derivatives, while reduction can yield deprotected amino acids.

Scientific Research Applications

Cbz-Asp(OtBu)(OtBu)-D-Pro-OH has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and proteins.

    Biology: Employed in the study of enzyme-substrate interactions and protein folding.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for research and commercial purposes.

Mechanism of Action

The mechanism of action of Cbz-Asp(OtBu)(OtBu)-D-Pro-OH involves its role as a protected amino acid derivative. The protective groups prevent unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The compound interacts with various molecular targets, including enzymes and receptors, through its amino and carboxyl groups.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Asp(OtBu)-OH: Another protected aspartic acid derivative used in peptide synthesis.

    Boc-Asp(OtBu)-OH: Similar to Cbz-Asp(OtBu)(OtBu)-D-Pro-OH but with a different protective group.

    Z-Asp(OtBu)-OH: A variant with a different protective group for the amino acid.

Uniqueness

This compound is unique due to its specific combination of protective groups, which provide stability and selectivity during peptide synthesis. This makes it particularly useful in the synthesis of complex peptides and proteins.

Properties

Molecular Formula

C21H28N2O7

Molecular Weight

420.5 g/mol

IUPAC Name

(2R)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16+/m0/s1

InChI Key

IRBCKSXDSIRJNG-JKSUJKDBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2

Origin of Product

United States

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